Ethyl (chloroethynyl)phenylphosphinate
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Overview
Description
Ethyl (chloroethynyl)phenylphosphinate is an organophosphorus compound with a unique structure that includes an ethyl group, a chloroethynyl group, and a phenyl group attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (chloroethynyl)phenylphosphinate can be synthesized through various methods. One common approach involves the reaction of phosphinic acid with ethyl chloroformate in the presence of pyridine . Another method includes the ethylation of phenylphosphinic acid using ethyl trimethylsilyl phenylphosphonite or the corresponding trimethylstannyl ester . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (chloroethynyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The chloroethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as pyridine, and reducing agents like hydrogen gas. Reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various phosphine oxides, substituted phosphinates, and reduced phosphine derivatives .
Scientific Research Applications
Ethyl (chloroethynyl)phenylphosphinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, especially those targeting specific enzymes and receptors.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (chloroethynyl)phenylphosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its derivatives may act as enzyme inhibitors by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Ethyl (chloroethynyl)phenylphosphinate can be compared with other similar compounds, such as:
Ethyl phenylphosphinate: Lacks the chloroethynyl group, making it less reactive in certain substitution reactions.
Diphenylphosphinic acid: Contains two phenyl groups, offering different steric and electronic properties.
Diethyl phosphite: Features two ethyl groups, providing different reactivity and applications.
These comparisons highlight the unique structure and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
78605-36-4 |
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Molecular Formula |
C10H10ClO2P |
Molecular Weight |
228.61 g/mol |
IUPAC Name |
[2-chloroethynyl(ethoxy)phosphoryl]benzene |
InChI |
InChI=1S/C10H10ClO2P/c1-2-13-14(12,9-8-11)10-6-4-3-5-7-10/h3-7H,2H2,1H3 |
InChI Key |
NZKIGJXYKXGMHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C#CCl)C1=CC=CC=C1 |
Origin of Product |
United States |
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